2,6-Dimethoxy-3-chlorophenol

Descripción general

Descripción

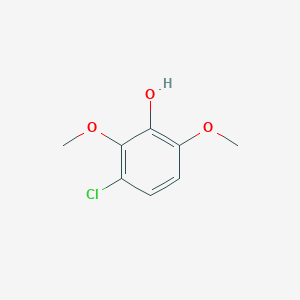

2,6-Dimethoxy-3-chlorophenol is an organic compound with the molecular formula C8H9ClO3. It is a derivative of phenol, where the hydrogen atoms at positions 2 and 6 are replaced by methoxy groups (-OCH3), and the hydrogen atom at position 3 is replaced by a chlorine atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-3-chlorophenol can be achieved through several methods. One common approach involves the chlorination of 2,6-dimethoxyphenol. The reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to ensure selective chlorination at the 3-position .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes using microreactors. These systems offer advantages such as improved mixing, heat transfer, and reaction control, leading to higher yields and purity .

Análisis De Reacciones Químicas

Types of Reactions

2,6-Dimethoxy-3-chlorophenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized by laccases, leading to the formation of dimers and other oligomeric products.

Substitution: The chlorine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution.

Coupling Reactions: It can participate in coupling reactions to form biphenyl derivatives.

Common Reagents and Conditions

Oxidation: Laccases in aqueous-organic solvent systems.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Coupling: Catalysts like palladium in cross-coupling reactions.

Major Products Formed

Oxidation: 3,3’,5,5’-Tetramethoxy-1,1’-biphenyl-4,4’-diol.

Substitution: Various substituted phenols depending on the nucleophile used.

Coupling: Biphenyl derivatives.

Aplicaciones Científicas De Investigación

Environmental Applications

a. Biodegradation of Chlorophenols

Research has demonstrated that compounds similar to 2,6-Dimethoxy-3-chlorophenol can be effectively degraded by specific microbial strains. For instance, the laccase enzyme from Laccase-4 (LAC-4) has shown significant potential in degrading chlorophenols, including 2,6-Dichlorophenol (2,6-DCP) and 2,3,6-Trichlorophenol (2,3,6-TCP). The study highlighted that LAC-4 exhibited high catalytic efficiency for these compounds, leading to their detoxification and reduced phytotoxicity in plant seeds such as mung beans and wheat .

b. Detoxification Mechanisms

The detoxification process involves the conversion of toxic chlorophenols into less harmful substances through enzymatic reactions. LAC-4 catalyzes the polymerization of chlorophenols into dimer products, which are less toxic than their precursors. This enzymatic degradation pathway is crucial for developing bioremediation strategies for contaminated environments .

Pharmaceutical Applications

a. Synthesis of Bioactive Compounds

This compound serves as a precursor in the synthesis of various bioactive compounds. Its structural features allow it to participate in reactions that yield pharmacologically relevant products. For example, studies have indicated that derivatives of dimethoxy phenols can be utilized in synthesizing anti-inflammatory and antimicrobial agents .

b. Potential in Vitamin E Synthesis

Recent findings suggest that enzymes involved in the degradation of dimethylphenols can also facilitate the synthesis of vitamin E through specific biotransformation pathways. The initial steps of this catabolic pathway have been characterized in microbial strains like M. neoaurum, indicating the compound's potential utility in nutraceutical applications .

Case Studies and Research Findings

Safety and Toxicological Profile

The safety assessment of this compound indicates low genotoxicity and minimal risk for skin sensitization at typical exposure levels. Studies have shown that it does not exhibit phototoxic effects and has a favorable margin of exposure (MOE) for repeated dose toxicity endpoints . These findings are critical for its safe application in both industrial and consumer products.

Mecanismo De Acción

The mechanism of action of 2,6-Dimethoxy-3-chlorophenol primarily involves its oxidation by laccases. Laccases catalyze the abstraction of a single electron from the phenolic substrate, forming reactive radicals. These radicals undergo oxidative coupling to form dimers, oligomers, or polymers . The molecular targets include the phenolic hydroxyl groups, which are oxidized to form quinones and other products.

Comparación Con Compuestos Similares

Similar Compounds

2,6-Dimethoxyphenol: Lacks the chlorine atom at the 3-position.

3-Bromo-2,6-dimethoxyphenol: Similar structure but with a bromine atom instead of chlorine.

3-Iodo-2,6-dimethoxyphenol: Contains an iodine atom at the 3-position.

Uniqueness

2,6-Dimethoxy-3-chlorophenol is unique due to the presence of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. The chlorine atom makes it more susceptible to nucleophilic substitution reactions compared to its non-halogenated counterparts.

Actividad Biológica

2,6-Dimethoxy-3-chlorophenol (DMCP) is a chlorinated phenolic compound that has garnered attention due to its biological activities and potential applications in bioremediation and pharmaceuticals. This article reviews the biological activity of DMCP, focusing on its toxicity, biodegradation mechanisms, and enzymatic interactions.

This compound is characterized by its chlorinated aromatic structure, which influences its reactivity and interactions with biological systems. Its molecular formula is C_9H_11ClO_3, and it has a molecular weight of approximately 202.63 g/mol.

Toxicity Studies

Research indicates that DMCP exhibits significant toxicity to aquatic organisms. A study highlighted that DMCP is harmful to various species, including fish and Daphnia, demonstrating its potential environmental impact . The toxicity was quantified using standard bioassays, revealing an effective concentration (EC50) for Daphnia at 0.12 mM.

Biodegradation Mechanisms

The biodegradation of DMCP involves microbial pathways that utilize specific enzymes. The identification of the 2,6-Dimethylphenol monooxygenase (MpdAB) in Mycobacterium neoaurum has been crucial in understanding the initial steps of DMCP degradation. MpdAB catalyzes the hydroxylation of DMCP, facilitating its conversion into less toxic metabolites .

Enzymatic Pathways

The enzymatic degradation pathway includes:

- Hydroxylation : MpdAB catalyzes the addition of hydroxyl groups to the aromatic ring.

- Ring Cleavage : Following hydroxylation, further enzymatic reactions lead to ring cleavage, resulting in smaller non-toxic compounds .

Case Studies

Several studies have investigated the effectiveness of different microbial strains in degrading DMCP:

- Mycobacterium Strains : A recent study demonstrated that specific strains of Mycobacterium could degrade DMCP efficiently under aerobic conditions, with degradation rates exceeding 90% within 48 hours .

- Filamentous Fungi : Research into filamentous fungi as bioremediation agents showed promising results for DMCP degradation. Fungi such as Phanerochaete chrysosporium exhibited high efficiency in breaking down phenolic compounds, including DMCP .

Comparative Analysis of Biodegradation Efficiency

| Microbial Strain | Degradation Rate (%) | Conditions |

|---|---|---|

| Mycobacterium neoaurum | >90% | Aerobic |

| Phanerochaete chrysosporium | 85% | Aerobic |

| Mixed Culture (Fungi/Bacteria) | 95% | Anaerobic |

Enzymatic Interactions

The interaction of DMCP with cytochrome P450 monooxygenases has been studied extensively. These enzymes play a critical role in the oxidative metabolism of phenolic compounds. The presence of cofactors such as NADH enhances the catalytic activity of these enzymes towards DMCP .

Propiedades

IUPAC Name |

3-chloro-2,6-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO3/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYEMCZZCZXKDNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Cl)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70551796 | |

| Record name | 3-Chloro-2,6-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70551796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18113-22-9 | |

| Record name | 3-Chlorosyringol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18113-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2,6-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70551796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.